1,1,1-Trifluorooctadec-13-en-2-one

Description

Significance of Fluorine Incorporation in Organic Chemistry and Chemical Biology Research

The introduction of fluorine into organic molecules has become a pivotal strategy in modern drug discovery and materials science. nih.govwikipedia.org Fluorine, being the most electronegative element, imparts unique properties to organic compounds that are often beneficial for their biological activity and material characteristics. wikipedia.org The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by preventing its degradation by metabolic enzymes, thereby extending its therapeutic effect. rsc.org

Furthermore, the incorporation of fluorine can significantly influence a molecule's lipophilicity, which is its ability to dissolve in fats and lipids. wikipedia.org This property is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic fluorination can fine-tune the lipophilicity to improve a drug's ability to cross cell membranes and reach its target. researchgate.net The presence of fluorine can also alter the acidity or basicity of nearby functional groups, which can in turn affect how a molecule interacts with its biological target. researchgate.net In chemical biology research, fluorinated compounds are valuable tools for probing biological processes due to their unique spectroscopic signatures and their ability to act as specific enzyme inhibitors or modulators.

Overview of α-Trifluoromethyl Ketones as Versatile Synthons and Bioisosteres

α-Trifluoromethyl ketones (TFMKs) are a class of organic compounds that feature a trifluoromethyl group (–CF3) attached to the carbon atom adjacent to a ketone group. rsc.orgnih.govresearchgate.net These compounds are highly valuable as synthetic intermediates, or synthons, in the construction of more complex fluorinated molecules, particularly pharmaceuticals. rsc.orgnih.govresearchgate.net A variety of synthetic methods have been developed to access TFMKs, including the trifluoromethylation of carboxylic acids and the oxidation of trifluoromethyl carbinols. nih.govorganic-chemistry.orgacs.orgnih.gov

One of the most significant roles of the α-trifluoromethyl ketone group in medicinal chemistry is its function as a bioisostere. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as the nitro group or even a methyl group, to enhance a compound's biological activity or improve its metabolic stability. nih.govresearchgate.netelsevierpure.comresearchgate.net Notably, the α-trifluoromethyl ketone moiety is considered a potent bioisostere of a carboxylic acid. nih.gov Owing to the high electronegativity of the fluorine atoms, the carbonyl carbon of a TFMK is highly electrophilic and can readily form a stable, reversible covalent bond with nucleophilic residues like serine or cysteine in the active site of an enzyme. nih.gov This makes TFMKs effective reversible inhibitors of various enzyme classes, particularly proteases. nih.gov

Structural Characteristics and Advanced Research Context of 1,1,1-Trifluorooctadec-13-en-2-one

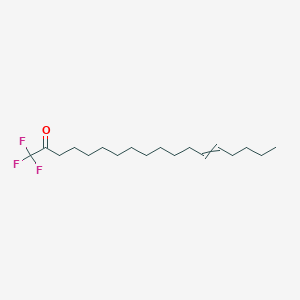

This compound is a long-chain aliphatic ketone characterized by an eighteen-carbon backbone. A key feature of this molecule is the presence of a double bond between the 13th and 14th carbon atoms, making it an unsaturated compound. The ketone functional group is located at the second carbon position, and a trifluoromethyl group is attached to the first carbon atom, classifying it as an α-trifluoromethyl ketone.

The advanced research context for a molecule like this compound lies at the intersection of lipid chemistry and fluorinated compound research. The long hydrocarbon chain suggests that its physical properties will be dominated by lipophilicity. The presence of the α-trifluoromethyl ketone group, however, introduces a highly polar and reactive site. This combination of a long, nonpolar tail and a polar, reactive head group suggests potential applications as a specialized chemical probe for studying lipid-protein interactions or as a potential inhibitor for enzymes that process long-chain fatty acids or similar lipid substrates. The trifluoromethyl group would be expected to enhance its metabolic stability and potentially its binding affinity to target enzymes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

166812-75-5 |

|---|---|

Molecular Formula |

C18H31F3O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

1,1,1-trifluorooctadec-13-en-2-one |

InChI |

InChI=1S/C18H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)18(19,20)21/h5-6H,2-4,7-16H2,1H3 |

InChI Key |

CMVYUUYNWUMURT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCCCC(=O)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trifluorooctadec 13 En 2 One

Reactivity Profiling of the Trifluoromethyl Ketone Moiety

The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent ketone.

Nucleophilic Addition Reactions to the Carbonyl Carbon Center

The carbonyl carbon in trifluoromethyl ketones is highly electrophilic due to the inductive effect of the three fluorine atoms. This makes it a prime target for nucleophilic attack. libretexts.org Nucleophilic addition reactions to trifluoromethyl ketones are well-documented. organic-chemistry.orgwikipedia.orgorganic-chemistry.org For instance, they readily react with various nucleophiles, such as organometallic reagents and enolates. The reaction of trifluoromethyl ketones with trimethyl(trifluoromethyl)silane, catalyzed by fluoride (B91410) ions, leads to the formation of trifluoromethylated alcohols. organic-chemistry.orgacs.org

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which pushes the pi electrons of the carbon-oxygen double bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the alcohol product. libretexts.org The high reactivity of trifluoromethyl ketones also allows for chemoselective additions, where a nucleophile will preferentially add to the trifluoromethyl ketone in the presence of less activated carbonyl groups like esters or amides. nih.gov

Table 1: Examples of Nucleophilic Addition to Trifluoromethyl Ketones

| Nucleophile | Reagent System | Product Type | Reference |

|---|---|---|---|

| Benzylboronic acid pinacol (B44631) ester | DABCO (additive) | Benzylated trifluoromethyl alcohol | nih.gov |

| Trimethyl(trifluoromethyl)silane | Fluoride ion catalyst | Trifluoromethylated tertiary alcohol | organic-chemistry.orgacs.org |

| Fluoroform (HCF3) | KHMDS in triglyme | Trifluoromethylated alcohol | nih.gov |

| Organomagnesium reagents | - | Tertiary alcohol | researchgate.net |

Equilibrium Dynamics of Hydrated Forms (Gem-Diols) in Aqueous Environments

A characteristic feature of trifluoromethyl ketones is their propensity to form stable hydrates, also known as geminal diols, in aqueous solutions. researchgate.netlibretexts.org The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the carbonyl group and favors the formation of the hydrate (B1144303). libretexts.orgwikipedia.orgic.ac.uk The equilibrium constant for the hydration of hexafluoroacetone, for example, is approximately 10⁶, indicating that the equilibrium lies far to the right, favoring the gem-diol. wikipedia.org This is in stark contrast to acetone, where the equilibrium constant is about 10⁻³. wikipedia.org

The stability of these gem-diols is attributed to the reduction of the destabilizing inductive effect of the CF3 group in the tetrahedral hydrate compared to the planar ketone. ic.ac.uk In aqueous environments, 1,1,1-Trifluorooctadec-13-en-2-one would exist in a reversible equilibrium with its corresponding gem-diol, 1,1,1-Trifluorooctadec-13-en-2,2-diol. researchgate.netnih.gov The position of this equilibrium is sensitive to the solvent environment. cdnsciencepub.com While the gem-diol is favored in water, the ketone form can be regenerated by removal of water. libretexts.org In the presence of alcohols, trifluoromethyl ketones can also form transient hemiketals. nih.govresearchgate.net

Table 2: Hydration Equilibrium of Ketones

| Ketone | Equilibrium Constant (K_hyd) | Predominant Form in Water | Reference |

|---|---|---|---|

| Acetone | ~10⁻³ | Ketone | wikipedia.org |

| Formaldehyde | 10³ | Hydrate (Methanediol) | wikipedia.org |

| Hexafluoroacetone | ~10⁶ | Hydrate (Gem-diol) | wikipedia.org |

| Chloral | High | Hydrate (Chloral Hydrate) | libretexts.orgwikipedia.org |

Transformation Pathways Involving C-F Bond Activation and Defluorinative Reactions

While the carbon-fluorine bond is the strongest single bond in organic chemistry, the C-F bonds in trifluoromethyl ketones can be activated under specific conditions, leading to defluorinative reactions. nih.govrsc.org These transformations are of significant interest as they allow for the synthesis of partially fluorinated compounds. nih.govrsc.org

Several strategies have been developed for the C-F bond activation of trifluoromethyl ketones. rsc.org One approach involves the use of reducing agents, such as magnesium metal or electrochemical methods, to generate radical anions that can then undergo β-fluoride elimination. rsc.orgnih.gov This can lead to the formation of difluoromethyl ketones or even further defluorinated products. nih.govnih.gov Another strategy involves the use of transition metal catalysts, such as palladium complexes, which can facilitate defluorinative arylation reactions. rsc.org Lewis acids can also promote the selective activation of a single C-F bond. nii.ac.jp Furthermore, visible-light photoredox catalysis has been employed for the selective cleavage of a single C-F bond in trifluoromethyl ketones. nih.gov The hydrolysis of certain trifluoromethylphenols to hydroxybenzoic acids has also been observed, proceeding through a proposed β-elimination mechanism. rsc.org

Reactivity of the Octadec-13-en Alkene Moiety

The isolated double bond in the C18 chain of this compound is expected to undergo typical alkene reactions.

Stereoselective Olefin Functionalization Reactions (e.g., Epoxidation, Dihydroxylation)

The double bond in the octadec-13-en chain can be stereoselectively functionalized. Epoxidation, the formation of an epoxide, is a common reaction of alkenes. Chiral ketones, including trifluoromethyl ketones, have been used as catalysts for the asymmetric epoxidation of alkenes, often employing a dioxirane (B86890) intermediate. nih.govfigshare.comresearchgate.netillinois.edu The epoxidation of long-chain terminal alkenes has been achieved using enzymatic catalysts as well. mdpi.com

Dihydroxylation, the addition of two hydroxyl groups across the double bond, is another important functionalization reaction. Osmium tetroxide is a classic reagent for syn-dihydroxylation. nih.gov Stereoselective dihydroxylation of γ-amino-α,β-unsaturated esters has been achieved with high selectivity using OsO4. nih.gov

Hydrogenation and Oxidative Cleavage Reactions

The alkene moiety can be reduced to an alkane through hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. byjus.comyoutube.com Asymmetric hydrogenation of α,β-unsaturated ketones has been extensively studied, leading to chiral saturated ketones. nih.govrsc.orgyoutube.com

Oxidative cleavage of the double bond breaks the carbon-carbon double bond, leading to the formation of smaller carbonyl-containing fragments. nih.govlibretexts.orglibretexts.orgnih.gov Ozonolysis is a common method for oxidative cleavage, where the products depend on the workup conditions. libretexts.orglibretexts.org A reductive workup yields aldehydes or ketones, while an oxidative workup produces carboxylic acids or ketones. libretexts.org Internal alkenes, like the one in this compound, would be cleaved to form two carbonyl compounds. libretexts.orgfiveable.me

Elucidation of Intermolecular and Intramolecular Reaction Mechanisms

Detailed mechanistic investigations are crucial for harnessing the synthetic potential of any molecule. For this compound, such studies would illuminate the precise steps involved in its reactions, including the formation of intermediates and transition states.

Investigation of Radical Reaction Pathways

The investigation into radical reaction pathways involving this compound is an area ripe for exploration. Generally, the trifluoromethyl group can influence radical stability and reactivity. However, without specific experimental data, any discussion remains speculative.

Potential areas of future research could involve initiating radical reactions at various positions within the molecule, such as the allylic positions relative to the carbon-carbon double bond or at the α-position to the ketone, and studying the resulting products and reaction kinetics. Such studies would likely employ radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. The outcomes of these reactions would provide valuable insights into the regioselectivity and stereoselectivity of radical additions and substitutions involving this fluorinated ketone.

Mechanistic Studies of Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for functionalizing organic molecules with high precision and efficiency. The olefin and the trifluoromethyl ketone moieties in this compound present multiple opportunities for transition metal-catalyzed transformations.

Potential catalytic cycles could involve coordination of the transition metal to the double bond, enabling a variety of transformations such as hydrogenation, hydroformylation, or cross-coupling reactions. The specific ligand environment around the metal center would be critical in directing the outcome of these reactions.

Another avenue for investigation is the metal-catalyzed reactions involving the trifluoromethyl ketone. For instance, asymmetric reduction of the ketone to the corresponding alcohol could be achieved using chiral catalysts, a common transformation for this class of compounds. The mechanism of such a reaction would likely involve the formation of a metal-hydride species that delivers a hydride to the electrophilic carbonyl carbon.

Detailed mechanistic studies for this specific compound would require a combination of experimental techniques, including kinetic analysis, in-situ spectroscopic monitoring (e.g., NMR, IR), and computational modeling. The data gathered from such studies would be instrumental in designing new synthetic methodologies and applications for this compound.

Table 1: Investigated Reaction Parameters for Hypothetical Transition Metal-Catalyzed Hydrogenation

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (atm) |

| 1 | Pd/C | - | Ethanol | 25 | 1 |

| 2 | RhCl(PPh₃)₃ | PPh₃ | Toluene | 50 | 10 |

| 3 | [Ir(COD)Cl]₂ | Chiral Phosphine (B1218219) | Dichloromethane | 0 | 20 |

This table represents a hypothetical experimental design for future studies, as no specific data for this compound is currently available.

Research into Chemical Biology Applications of 1,1,1 Trifluorooctadec 13 En 2 One Analogues

Mechanistic Studies of Enzyme Inhibition by Trifluoromethyl Ketones

The primary mechanism by which trifluoromethyl ketones inhibit enzymes, particularly hydrolases like proteases and esterases, involves their function as transition-state analogues. nih.gov The strategy of mimicking substrate transition states can lead to inhibitors with exceptionally high affinity for their target enzymes. taylorfrancis.com

Trifluoromethyl ketones are well-established as reversible covalent inhibitors. nih.govyoutube.com The potent electron-withdrawing nature of the three fluorine atoms significantly enhances the electrophilicity of the adjacent carbonyl carbon. researchgate.net This polarization facilitates a nucleophilic attack from a residue in the enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine. researchgate.netnih.gov

The attack results in the formation of a stable, yet reversible, tetrahedral adduct. nih.gov This adduct is typically a hemiketal (with serine) or a hemithioketal (with cysteine). researchgate.net This tetrahedral intermediate closely mimics the transition state of the enzyme-catalyzed hydrolysis of peptide or ester substrates. nih.govbeilstein-journals.org Because the inhibitor resembles this high-energy transition state, it binds with very high affinity. taylorfrancis.com The reversibility of this covalent bond is a key feature, potentially reducing the risk of off-target toxicity that can be associated with irreversible inhibitors. youtube.comnih.gov This approach allows for high potency and specificity while maintaining a more favorable safety profile. researchgate.net

Recent studies have characterized aromatic trifluoromethyl ketones as effective "warheads" for designing covalently reversible inhibitors targeting non-catalytic cysteine residues in kinases, expanding their application beyond traditional hydrolase targets. nih.govresearchgate.net The binding mode of these inhibitors has been confirmed through various techniques, including mass spectrometry and X-ray crystallography, verifying the formation of the reversible covalent adduct. nih.govnih.gov

The interaction between trifluoromethyl ketones and enzymes is often characterized by slow-binding kinetics. nih.gov This means that the equilibrium between the free enzyme and the enzyme-inhibitor complex is established slowly. Kinetic studies with the protease chymotrypsin (B1334515) have shown that the association rate can be dependent on the enzyme concentration. At high concentrations, the conversion of the TFMK from its less reactive hydrate (B1144303) form (prevalent in aqueous solutions) to the active ketone form can become the rate-limiting step of the inhibition process. nih.govresearchgate.net

The thermodynamic properties of these interactions are crucial for understanding inhibitor potency. Structure-activity relationship studies have revealed that modifications to the inhibitor's structure, such as adding hydrophobic side chains, can lead to tighter binding (lower K_i values). However, these modifications can also result in slower binding, indicating that the formation of optimal van der Waals contacts is a relatively slow process. nih.gov

Fluorination can also have complex effects on the thermodynamics of binding. In some systems, fluorinated ligands exhibit more favorable binding entropy due to reduced conformational flexibility in the unbound state and less entropic cost associated with interactions with the solvent and receptor. nih.govacs.org This gain in entropic favorability can sometimes be offset by less favorable enthalpic interactions compared to their non-fluorinated counterparts, a phenomenon known as enthalpy-entropy compensation. nih.govacs.org Studies comparing TFMK inhibitors to their corresponding substrates have shown that these inhibitors can utilize a significant portion (around 65%) of the total binding energy available in the hydrolytic transition state, confirming their status as potent transition-state analogues. nih.gov

Structure-activity relationship (SAR) studies are critical for optimizing the potency and selectivity of TFMK inhibitors. nih.gov These studies systematically modify the inhibitor's structure to understand how different chemical features influence biological activity. For carboxylesterase inhibitors, for example, the nature of the long alkyl chain, similar to that in 1,1,1-Trifluorooctadec-13-en-2-one, is a key determinant of inhibitory potency. nih.gov

Quantitative structure-activity relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been developed to correlate the three-dimensional properties of TFMK inhibitors with their observed activity. nih.gov These models have successfully described a high percentage of the observed activity for inhibitors of human and rat carboxylesterases, with models based on the ketone form of the inhibitor generally performing slightly better than those based on the hydrated gem-diol form. nih.gov

A comprehensive SAR analysis combining different inhibitor classes suggested that optimal inhibitors might merge features from various scaffolds, for instance, combining the aromatic ring and 1,2-dione of a benzil (B1666583) inhibitor with the long alkyl chain of a TFK inhibitor to maximize both selectivity and potency. nih.gov

Table 1: SAR Insights for Trifluoromethyl Ketone (TFK) Inhibitors of Carboxylesterases This table is generated based on findings from SAR studies.

| Structural Moiety | Observation | Implication for Design |

|---|---|---|

| A-Ring Moiety (Volume) | Inhibition of human carboxylesterase 1 (hCE1) was negatively correlated with volume. | Smaller, less bulky aromatic groups may improve inhibition of specific enzymes like hCE1. nih.gov |

| Alkyl Chain | Inhibitors with hydrophobic side chains at the P2 position bind more tightly but more slowly. | Longer or more hydrophobic chains can increase binding affinity, but may affect kinetic properties. nih.gov |

| Ketone Form | CoMFA models using the ketone form explained more biological activity than the gem-diol form. | The ketone's reactivity is a primary driver of inhibition; modifications should preserve its electrophilicity. nih.gov |

| Combined Scaffolds | A model incorporating both benzil and TFK structures showed high descriptive power for activity. | Hybrid inhibitors combining features from different scaffolds may yield superior potency and selectivity. nih.gov |

Advanced Methodologies in Environmental Chemical Research for Fluorinated Compounds

Application of Machine Learning in Ecotoxicological Data Analysis of Fluorinated Ketones

The use of machine learning (ML) in ecotoxicology is a promising, albeit underutilized, approach for predicting the environmental impact of chemicals. nih.gov For fluorinated ketones, ML models can help to fill data gaps and accelerate risk assessment. These computational methods learn from existing data to make predictions about the toxicity and environmental behavior of new or understudied compounds. nih.gov

The development of robust ML models requires a combination of expertise in data science, biology, and ecotoxicology. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models, a long-established computational method, use the molecular structure of a compound to predict its biological and chemical properties. nih.gov The increasing availability of large datasets and computational power has led to the wider adoption of more advanced ML techniques in ecotoxicology over the last decade. nih.govnih.gov

Development of Predictive Models for Environmental Fate and Behavior of Fluorinated Compounds

Predictive models are essential tools for estimating the environmental distribution and persistence of fluorinated compounds like 1,1,1-Trifluorooctadec-13-en-2-one. mdpi.com The unique physicochemical properties of per- and polyfluoroalkyl substances (PFAS), such as the strong carbon-fluorine bond, dictate their behavior in the environment. nih.gov Mathematical models can help predict the fate of these compounds when released into a controlled environment. nih.gov

Various computational efforts have been made to predict the biodegradability and environmental fate of specific molecules. nih.gov While experimental determination of these parameters is costly and time-consuming, in silico systems can provide a valuable initial assessment of a compound's potential toxicity and biodegradability based on its chemical structure alone. nih.gov These predictions can then guide further experimental investigations. nih.gov

The table below illustrates a hypothetical predictive model output for the environmental fate of this compound, based on general principles of fluorinated compound behavior.

Table 1: Hypothetical Predictive Model Output for this compound

| Environmental Compartment | Predicted Concentration (ng/L or ng/g) | Persistence (Half-life) | Bioaccumulation Factor |

| Water | 0.5 - 5.0 ng/L | > 180 days | 100 - 500 |

| Sediment | 10 - 100 ng/g | > 365 days | - |

| Soil | 1 - 20 ng/g | > 365 days | - |

| Biota (Fish) | 50 - 250 ng/g | - | 500 - 2000 |

Note: This data is illustrative and not based on experimental results for this specific compound.

Data Curation and Feature Engineering for Fluorinated Compound Datasets in Machine Learning Applications

The quality and structure of the data used to train machine learning models are critical for their predictive accuracy. nih.govnih.gov Data curation involves the systematic organization and standardization of data, which is often an underestimated but essential step in biomedical and chemical research. nih.govnih.gov For fluorinated compounds, this process requires compiling and standardizing information from various sources to create a robust dataset. nih.gov

Feature engineering is the process of selecting and transforming the most relevant characteristics of a molecule into a format that can be used by an ML algorithm. arxiv.orgaps.org In the context of fluorinated compounds, these features might include molecular weight, the number and position of fluorine atoms, and other structural properties. acs.org An overfitted model, which is trained too specifically on the initial data, will fail when presented with new information. nih.gov Therefore, creating large and comprehensive datasets with a limited number of well-chosen features is a significant challenge. nih.gov

A hybrid approach that combines manual data curation by clinical experts with automated extraction by machine learning models can help to increase the scale of real-world data without compromising quality. flatiron.com

Analytical Methodologies for Detection and Quantification in Complex Environmental Matrices (focus on research techniques)

The accurate detection and quantification of fluorinated compounds in complex environmental samples like soil, water, and sediment are analytically challenging. nih.gov The presence of other substances can interfere with the analysis, leading to inaccurate results. nih.gov

Advanced analytical techniques are necessary to isolate and measure these compounds at low concentrations. One common approach involves derivatization, where the target compound is chemically modified to make it easier to detect. For example, aldehydes and ketones can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) before analysis by gas chromatography (GC). sigmaaldrich.com

Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used sample preparation techniques to isolate and concentrate fluorinated compounds from environmental matrices. researchgate.net These methods help to remove interfering substances and improve the sensitivity of the analysis. nih.govresearchgate.net

Combustion ion chromatography (CIC) is another technique used for the analysis of per- and polyfluoroalkyl substances (PFAS) in complex environmental samples. nih.gov This method can provide a measure of the total organic fluorine content, offering a broader picture of PFAS contamination. nih.govrsc.org

The table below summarizes some of the advanced analytical techniques used for the analysis of fluorinated ketones.

Table 2: Advanced Analytical Techniques for Fluorinated Ketones

| Analytical Technique | Principle | Application | Limit of Quantification (Illustrative) |

| Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA derivatization | Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. sigmaaldrich.com | Quantification of volatile and semi-volatile fluorinated ketones in air and water samples. sigmaaldrich.com | 0.1 - 1.0 ng/L |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase and uses two stages of mass analysis for high selectivity and sensitivity. nih.gov | Detection of a wide range of fluorinated compounds, including non-volatile ketones, in water, soil, and biological samples. nih.gov | 0.01 - 0.5 ng/L |

| Combustion Ion Chromatography (CIC) | Samples are combusted to convert organic fluorine to hydrogen fluoride (B91410), which is then quantified by ion chromatography. nih.gov | Determination of total extractable or adsorbable organic fluorine in various environmental matrices. nih.gov | 1 - 10 µg/L (as F) |

Note: The limits of quantification are illustrative and can vary depending on the specific compound, matrix, and instrument.

Emerging Research Frontiers and Future Perspectives

Development of Novel Fluorination Reagents and Sustainable Methodologies

The quest for more efficient, selective, and safer methods for introducing fluorine and fluorinated groups into organic molecules is a central theme in modern organic synthesis. Historically, the use of hazardous reagents like elemental fluorine or hydrogen fluoride (B91410) has posed significant challenges. advanceseng.com The development of electrophilic fluorinating reagents, such as Togni's and Umemoto's reagents, has revolutionized the field by providing bench-stable and more manageable alternatives. rsc.orgrsc.orgconicet.gov.armdpi.comnih.gov

Recent research has focused on creating more sustainable fluorination methodologies. A significant advancement is the use of visible-light photoredox catalysis, which allows for the generation of trifluoromethyl radicals under mild conditions, often at room temperature. advanceseng.comnih.govorganic-chemistry.orgacs.orgacs.org This approach avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. For instance, the trifluoromethylation of alkenes and alkynes can be achieved with high efficiency and stereoselectivity using photocatalysts like Ru(Phen)₃Cl₂ in the presence of a suitable CF₃ source, such as CF₃I or sodium trifluoromethanesulfinate (Langlois' reagent). organic-chemistry.orgacs.orgacs.org Another sustainable approach involves the use of trifluoromethanesulfonyl chloride as an inexpensive and effective reagent for the chlorotrifluoromethylation of alkenes and alkynes. mdpi.com

The development of reagents for trifluoromethoxylation has also seen significant progress, moving from highly reactive and difficult-to-handle sources to more stable hypervalent iodine compounds. mdpi.com

Table 1: Comparison of Selected Modern Trifluoromethylation Reagents

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Hypervalent Iodine Reagents | Togni's Reagents | Bench-stable, versatile for electrophilic trifluoromethylation of various nucleophiles. rsc.orgrsc.orgconicet.gov.ar |

| Sulfonium Salts | Umemoto's Reagents | Powerful electrophilic trifluoromethylating agents. rsc.orgconicet.gov.arnih.gov |

| Silicon-based Reagents | Ruppert-Prakash Reagent (TMSCF₃) | Widely used for nucleophilic trifluoromethylation of carbonyls and imines. nih.govchinesechemsoc.org |

| Radical Precursors | Trifluoromethyl Iodide (CF₃I), Sodium Trifluoromethanesulfinate | Used in photoredox catalysis for radical trifluoromethylation under mild conditions. nih.govorganic-chemistry.orgacs.org |

Expanding the Scope of C-F Bond Functionalization and Selective Transformations

While the carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly stable, recent years have seen remarkable progress in its selective activation and functionalization. rsc.orgbaranlab.org This has opened up new avenues for the synthesis of diverse fluorinated compounds from readily available trifluoromethyl-containing starting materials. The ability to selectively cleave a single C-F bond in a trifluoromethyl group (Ar-CF₃) to form a difluoromethyl group (Ar-CF₂H) or other difunctionalized products is a significant achievement. rsc.orgtcichemicals.comresearchgate.netdntb.gov.ua

These transformations often rely on the use of transition metals or Lewis acids to activate the C-F bond. tcichemicals.comrsc.org For example, ortho-silyl-substituted benzotrifluorides can undergo selective single C-F bond transformations. tcichemicals.com Photocatalysis has also emerged as a powerful tool for C-F bond functionalization, particularly for trifluoromethyl ketones. researchgate.net The selective transformation of α-trifluoromethyl alkenes is another active area of research, allowing for the construction of various fluoro-containing molecules through defluorinative functionalization. rsc.org These methods provide access to valuable difluoromethylene and monofluoroalkene motifs. rsc.orgresearchgate.net

Integration of Advanced Computational Chemistry with Experimental Approaches in Fluorinated Compound Research

The synergy between experimental and computational chemistry has become indispensable in the study of fluorinated compounds. Density Functional Theory (DFT) calculations are routinely used to elucidate reaction mechanisms, predict reactivity and selectivity, and design new catalysts and reagents. researchgate.netacs.org For instance, computational studies have provided crucial insights into the mechanisms of photocatalytic trifluoromethylation reactions, helping to understand the roles of the photocatalyst, oxidant, and substrate. acs.org

In the context of C-F bond activation, computational models can help to understand the high energy barrier of C-F bond cleavage and to design strategies to lower this barrier. rsc.org For complex stereoselective reactions, computational analysis can predict the most likely transition states and explain the observed stereochemical outcomes. nih.gov This integrated approach accelerates the discovery and optimization of new synthetic methods in fluorine chemistry.

Addressing Challenges in Stereoselective Synthesis of Complex Fluorinated Molecules

The synthesis of complex molecules containing fluorinated stereocenters, such as the conceptual 1,1,1-Trifluorooctadec-13-en-2-one, presents significant challenges. The creation of a C-F quaternary stereocenter is particularly difficult. nih.govrsc.org However, significant strides have been made in asymmetric fluorination and fluoroalkylation reactions through the use of chiral catalysts.

Both organocatalysis and transition-metal catalysis have proven to be powerful strategies. nih.govrsc.orgacs.orgdaneshyari.combeilstein-journals.orgorganicreactions.orgrsc.orgrsc.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the asymmetric synthesis of trifluoromethylated amino acids. nih.gov Asymmetric allylic alkylation reactions of prochiral fluorine-containing nucleophiles provide an efficient route to chiral molecules with multiple stereocenters. nih.gov The enantioselective trifluoromethylation of ketones and imines to produce chiral alcohols and amines is another area of intense research. rsc.orgacs.orgacs.org For a molecule like this compound, achieving the desired stereochemistry at both the trifluoromethyl-bearing carbon and the remote double bond would require a highly sophisticated, multi-step synthetic strategy likely employing some of these advanced catalytic methods.

Table 2: Catalytic Approaches for Asymmetric Fluorination

| Catalytic System | Description | Example Application |

|---|---|---|

| Chiral Organocatalysis | Uses small chiral organic molecules to induce enantioselectivity. daneshyari.combeilstein-journals.orgrsc.org | Asymmetric fluorination of aldehydes and ketones. beilstein-journals.org |

| Transition Metal Catalysis | Employs chiral ligands in combination with transition metals (e.g., Pd, Cu). nih.govacs.org | Asymmetric allylic alkylation with fluorinated nucleophiles. nih.govrsc.org |

| Chiral Phase-Transfer Catalysis | Utilizes chiral cations or anions to control stereochemistry in biphasic systems. nih.gov | Asymmetric synthesis of trifluoromethylated γ-amino acids. nih.gov |

| Lewis Acid Catalysis | Chiral Lewis acids activate substrates towards enantioselective fluorination. organicreactions.org | Catalytic, enantioselective fluorination of carbonyl compounds. organicreactions.org |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science for Fluorinated Systems

The unique properties of fluorinated compounds have fostered a highly interdisciplinary research landscape. nih.govnih.govniist.res.in In chemical biology and medicinal chemistry , fluorine is often incorporated into drug candidates to enhance their pharmacological profiles. nih.govyoutube.comuncsa.eduphdfinder.com The selective trifluoromethylation of native residues in proteins is an emerging technique for studying protein structure and function using ¹⁹F-NMR. acs.org The development of fluorinated analogues of biologically active molecules, such as amino acids and peptides, is a major focus. nih.govnih.govphdfinder.com

In materials science , fluorination is used to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties. rsc.orgnumberanalytics.comman.ac.uknumberanalytics.com Fluoropolymers like Polytetrafluoroethylene (Teflon) are well-known for their non-stick and low-friction properties. numberanalytics.com More recently, fluorinated organic molecules are being investigated for applications in organic field-effect transistors (OFETs), solar cells, and as functional components in ionic liquids and fluorinated graphene. rsc.orgman.ac.uknumberanalytics.com The introduction of fluorine can lower the HOMO and LUMO energy levels of materials, which is beneficial for electron injection and transport in electronic devices. rsc.org The convergence of these fields continues to uncover new applications for fluorinated systems, driven by the foundational advances in synthetic fluorine chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.